molecular formula C15H8BrN3O4S B5009847 S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate

S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate

Cat. No. B5009847
M. Wt: 406.2 g/mol
InChI Key: MADVFXPLVNRVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate, commonly known as BPOC, is a chemical compound that has been extensively researched for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of BPOC is primarily attributed to its ability to inhibit the activity of enzymes. Specifically, it acts as a reversible inhibitor of carbonic anhydrase, which plays a crucial role in regulating acid-base balance in the body. The inhibition of this enzyme by BPOC has been found to result in the reduction of intraocular pressure, making it a potential treatment option for glaucoma.
Biochemical and Physiological Effects
BPOC has been shown to have a range of biochemical and physiological effects, including reducing intraocular pressure, inhibiting the activity of enzymes, and exhibiting antimicrobial and antitumor properties. Additionally, it has been found to possess anti-inflammatory properties, making it a potential treatment option for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPOC in lab experiments is its potent inhibitory activity against enzymes, making it a valuable tool for studying enzyme kinetics and structure-function relationships. Additionally, its ability to exhibit antimicrobial and antitumor properties makes it a potential candidate for drug development. However, one of the limitations of using BPOC in lab experiments is its relatively high cost compared to other enzyme inhibitors.

Future Directions

There are several potential future directions for the study of BPOC. One area of interest is its potential use as a treatment option for glaucoma, given its ability to reduce intraocular pressure. Additionally, further research is needed to explore its potential applications in drug development, particularly in the development of antimicrobial and antitumor agents. Finally, the study of BPOC's anti-inflammatory properties may lead to the development of novel treatments for inflammatory diseases.
Conclusion
In conclusion, BPOC is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its potent inhibitory activity against enzymes, antimicrobial and antitumor properties, and anti-inflammatory properties make it a valuable tool for scientific research and drug development. Further research is needed to explore its potential applications in the treatment of various diseases and the development of novel drugs.

Synthesis Methods

BPOC can be synthesized through a multi-step process involving the reaction of 3-nitrobenzenecarbothioic acid with thionyl chloride, followed by the reaction of the resulting compound with 3-bromobenzoyl chloride and 5-amino-1,3,4-oxadiazole. The final product is obtained through the reaction of the intermediate compound with sodium bicarbonate and acetic anhydride.

Scientific Research Applications

BPOC has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, BPOC has been shown to possess antimicrobial and antitumor properties.

properties

IUPAC Name

S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3O4S/c16-11-5-1-3-9(7-11)13-17-18-15(23-13)24-14(20)10-4-2-6-12(8-10)19(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADVFXPLVNRVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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